Lyso-dihydrosphingomyelin

Description

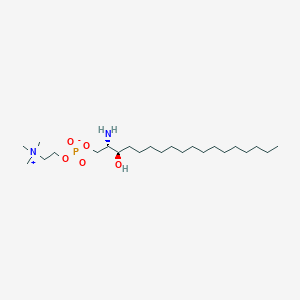

Sphinganine-1-phosphocholine (SA1PC) is a sphingolipid characterized by a sphinganine backbone (d18:0) linked to a phosphocholine head group and an acyl chain. Its systematic name is N-(15Z-tetracosenoyl)-sphinganine-1-phosphocholine (LM ID: LMSP03010023), with the molecular formula C₄₇H₉₅N₂O₆P and an exact mass of 814.692776 Da . SA1PC is classified as a sphingomyelin (SM), specifically SM(d18:0/24:1(15Z)), and plays roles in membrane structure, signaling, and disease pathophysiology. It is elevated in conditions like cystic fibrosis (CF) and primary open-angle glaucoma (POAG) .

Properties

Molecular Formula |

C23H51N2O5P |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3/t22-,23+/m0/s1 |

InChI Key |

GSEOJHIBPQRSNH-XZOQPEGZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphinganine-1-phosphocholine can be synthesized through the phosphorylation of sphinganine. This process involves the use of sphingosine kinases, which catalyze the transfer of a phosphate group to sphinganine, forming sphinganine-1-phosphate. Subsequently, the phosphocholine group is attached to the sphinganine-1-phosphate to form sphinganine-1-phosphocholine .

Industrial Production Methods: Industrial production of sphinganine-1-phosphocholine typically involves large-scale enzymatic reactions using sphingosine kinases. These reactions are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Sphinganine-1-phosphocholine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sphinganine-1-phosphocholine can produce sphinganine-1-phosphocholine oxide, while reduction can yield sphinganine-1-phosphocholine alcohol .

Scientific Research Applications

Sphinganine-1-phosphocholine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of phosphosphingolipids in various chemical reactions.

Biology: It plays a crucial role in cell signaling and membrane structure, making it a valuable tool for studying cellular processes.

Medicine: Sphinganine-1-phosphocholine is being investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the production of specialized lipids and as an additive in cosmetic and pharmaceutical products

Mechanism of Action

Sphinganine-1-phosphocholine exerts its effects through several molecular targets and pathways. It acts as a signaling molecule, regulating cell survival, differentiation, and migration. The compound interacts with specific receptors on the cell surface, triggering intracellular signaling cascades that influence various cellular functions. These pathways include the activation of protein kinases and the modulation of gene expression .

Comparison with Similar Compounds

Structural Comparisons

Sphingomyelin Variants

SA1PC differs from other sphingomyelins in acyl chain length, saturation, and backbone structure:

Phosphatidylcholine (PC)

PC is a glycerophospholipid with a glycerol backbone, two acyl chains, and a phosphocholine head group. Unlike SA1PC, PC lacks a sphingoid base and is synthesized via the CDP-choline pathway. Reduced PC levels correlate with liver dysfunction and oxidative stress in CF .

| Feature | SA1PC | Phosphatidylcholine (PC) |

|---|---|---|

| Backbone | Sphinganine | Glycerol |

| Acyl Chains | 1 (N-linked) | 2 (sn-1 and sn-2 positions) |

| Metabolic Pathway | Sphingolipid synthesis | CDP-choline pathway |

| Disease Association | CF, POAG | CF, liver disease |

Functional and Metabolic Comparisons

Sphingosine-1-Phosphate (S1P)

S1P shares a sphingoid backbone with SA1PC but lacks the choline group and contains a phosphate at position 1. It is a potent signaling molecule regulating immune cell trafficking and endothelial barrier function. SA1PC can be oxidized to S1P, linking their metabolic pathways .

Lysophosphatidylcholine (LysoPC)

LysoPC is a glycerophospholipid with one acyl chain and a phosphocholine head group. Unlike SA1PC, it is derived from PC hydrolysis and acts as a pro-inflammatory mediator. Both compounds are elevated in metabolic disorders, but LysoPC lacks sphingoid-base signaling complexity .

Ceramide-1-Phosphate (CerP)

CerP contains a ceramide backbone (sphingosine + fatty acid) with a phosphate group. While SA1PC has a phosphocholine head, CerP’s phosphate group directly influences cell proliferation and inflammation. Both lipids are implicated in respiratory diseases .

Disease-Specific Roles

- Cystic Fibrosis (CF): SA1PC is significantly increased in CF plasma, contrasting with reduced PC levels. This suggests a compensatory mechanism in choline-deficient environments .

- Primary Open-Angle Glaucoma (POAG): SA1PC is elevated in POAG patients, whereas complex sphingolipids like MIPC are decreased .

- Major Depressive Disorder (MDD): SA1PC derivatives (e.g., SM(d18:0/22:1)) are upregulated, highlighting sphingolipid dysregulation in neuropsychiatric conditions .

Analytical Detection and Challenges

SA1PC is identified via mass spectrometry (e.g., m/z 489.3 as [M+Na]+) but requires MSⁿ confirmation due to structural similarities with other lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.